2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde
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Overview
Description
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions, followed by oxidation to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid.
Reduction: 2-methyl-3-hydroxy-2,4-dihydro-1H-quinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the aldehyde and methyl groups.
2-methylquinoxaline: Similar structure but without the carbonyl and aldehyde functionalities.
3-oxoquinoxaline: Lacks the methyl and aldehyde groups but retains the carbonyl functionality.
Uniqueness
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is unique due to the presence of both an aldehyde and a carbonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(14)12-9-4-7(5-13)2-3-8(9)11-6/h2-6,11H,1H3,(H,12,14) |
InChI Key |
GMMGMRUFNMLCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
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